![molecular formula C11H15F3N2 B1275366 {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 884504-58-9](/img/structure/B1275366.png)
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine
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Overview
Description
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is a chemical compound known for its unique structure and properties It features an amino group attached to a phenyl ring substituted with a trifluoromethyl group, along with a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation or large-scale chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary and tertiary amines, and substituted phenyl compounds. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. The trifluoromethyl group contributes to increased lipophilicity, which is beneficial for the absorption and distribution of drugs within biological systems .
Therapeutic Potential
Research has indicated that derivatives of this compound exhibit biological activities that may be harnessed for treating various diseases, including cancer and neurodegenerative conditions. For instance, studies have explored its anticonvulsant properties, demonstrating protective effects in seizure models .
Material Science
Development of Advanced Materials
The compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties improve the durability and resistance of materials to environmental factors, making it valuable for industrial applications .
Agricultural Chemicals
Formulation of Agrochemicals
In agriculture, {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is employed in the formulation of pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these agrochemicals, contributing to more effective pest control while minimizing environmental impact .
Research Reagents
Synthesis of Complex Molecules
As a valuable reagent in laboratory settings, this compound facilitates the synthesis of other complex molecules. It serves as a building block in organic chemistry and biochemistry research, aiding scientists in developing new compounds for various applications .
Fluorinated Compounds Research
Biological Activity Enhancement
The presence of the trifluoromethyl group not only improves the pharmacological profiles of drugs but also enhances their biological activities. This feature makes this compound a key player in designing new drugs with improved efficacy .
Case Study 1: Neurological Disorders
Recent studies have investigated the compound's derivatives for their potential as nNOS inhibitors in treating neurodegenerative diseases. These derivatives showed significant potency and selectivity towards their targets, indicating promising therapeutic avenues .
Case Study 2: Anticonvulsant Activity
In vivo studies on related compounds demonstrated significant anticonvulsant activity, with some derivatives providing up to 100% protection in seizure models at specific dosages. This highlights the potential role of this compound in developing new anticonvulsant therapies .
Mechanism of Action
The mechanism of action of {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine
- {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}methylamine
- {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}ethylamine
Uniqueness
What sets {2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine apart from similar compounds is its specific substitution pattern, which influences its reactivity and biological activity. The presence of the trifluoromethyl group at the para position of the phenyl ring enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Biological Activity
{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and an ethylamine chain with dimethylamine substituents. Its molecular formula is C11H15F3N2. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its distinctive physicochemical properties, such as increased lipophilicity, which enhances membrane permeability in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of specific enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor, particularly in metabolic pathways.
- Cellular Interactions : Investigations have shown that it can influence cellular processes by interacting with specific proteins, potentially leading to therapeutic applications in treating neurological disorders and certain types of cancer.
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines, suggesting its potential as an anticancer agent .
1. Enzyme Interaction Studies
A study highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for conditions like depression or anxiety .
2. Cytotoxicity Assays
In a series of cytotoxicity assays using the MTT method, this compound demonstrated significant growth inhibition in several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity comparable to established chemotherapeutic agents .
3. Mechanistic Insights
Molecular docking studies suggest that this compound interacts with active sites on target proteins through hydrophobic interactions facilitated by its trifluoromethyl group. This interaction is crucial for modulating protein function and influencing downstream signaling pathways.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further development in medicinal chemistry:
- Pharmaceutical Intermediate : It serves as a precursor in synthesizing more complex drug molecules.
- Therapeutic Agent : Ongoing research aims to explore its efficacy in treating various diseases, particularly those related to neurodegeneration and cancer.
Properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(2)10(7-15)8-3-5-9(6-4-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLFIBVORKOVPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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